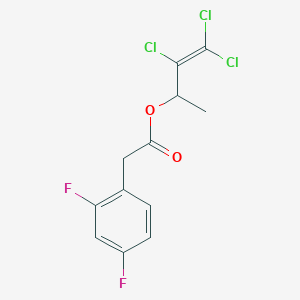
2,3,3-trichloro-1-methyl-2-propen-1-yl (2,4-difluorophenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,3-trichloro-1-methyl-2-propen-1-yl (2,4-difluorophenyl)acetate, also known as Diflubenzuron, is a pesticide that has been widely used in agriculture and forestry. It was first introduced in the 1970s and has since become a popular insecticide due to its effectiveness against a wide range of pests. Diflubenzuron is a member of the benzoylurea family of insecticides, which are known for their ability to disrupt insect growth and development.
Mécanisme D'action
2,3,3-trichloro-1-methyl-2-propen-1-yl (2,4-difluorophenyl)acetaten acts by inhibiting the synthesis of chitin, a structural polysaccharide that forms the exoskeleton of insects. The insecticide disrupts the formation of the chitin matrix, which leads to deformities in the insect's exoskeleton. This ultimately results in the death of the insect due to the inability to molt and grow.
Biochemical and Physiological Effects:
2,3,3-trichloro-1-methyl-2-propen-1-yl (2,4-difluorophenyl)acetaten has been shown to have a low toxicity to mammals and birds. However, there have been concerns about its impact on non-target organisms, particularly aquatic invertebrates. The insecticide has been found to persist in the environment and can accumulate in sediments, which can lead to long-term exposure for aquatic organisms.
Avantages Et Limitations Des Expériences En Laboratoire
2,3,3-trichloro-1-methyl-2-propen-1-yl (2,4-difluorophenyl)acetaten has been widely used in laboratory experiments to study insect growth and development. Its ability to disrupt chitin synthesis has made it a valuable tool for studying the role of chitin in insect biology. However, its use in laboratory experiments is limited by its toxicity to non-target organisms and its persistence in the environment.
Orientations Futures
There are several areas of future research for diflubenzuron. One area is the development of more targeted insecticides that have minimal impact on non-target organisms. Another area is the study of the impact of diflubenzuron on aquatic ecosystems and the development of mitigation strategies to reduce its environmental impact. Additionally, there is a need for more research on the mechanisms of resistance to diflubenzuron in insects and the development of strategies to overcome resistance.
Méthodes De Synthèse
2,3,3-trichloro-1-methyl-2-propen-1-yl (2,4-difluorophenyl)acetaten can be synthesized through a multistep process starting with 2,4-difluoroaniline and 2,3,3-trichloroacrylic acid. The reaction involves the formation of an amide bond between the two molecules followed by a cyclization step to form the final product. The synthesis method has been optimized over the years to improve the yield and purity of the product.
Applications De Recherche Scientifique
2,3,3-trichloro-1-methyl-2-propen-1-yl (2,4-difluorophenyl)acetaten has been extensively studied for its insecticidal properties and its impact on non-target organisms. It has been used to control a wide range of pests including mosquitoes, flies, beetles, and caterpillars. The insecticide works by inhibiting chitin synthesis, a key component of insect exoskeletons, which leads to disruption of the insect's growth and development.
Propriétés
IUPAC Name |
3,4,4-trichlorobut-3-en-2-yl 2-(2,4-difluorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl3F2O2/c1-6(11(13)12(14)15)19-10(18)4-7-2-3-8(16)5-9(7)17/h2-3,5-6H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUGGJKTOXEQNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=C(Cl)Cl)Cl)OC(=O)CC1=C(C=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl3F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

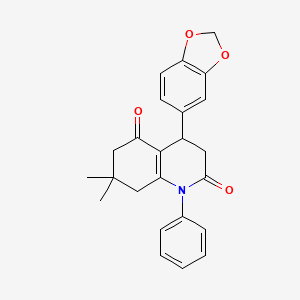
![(3-chlorophenyl){1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6017636.png)
![1-{2-[(2-cyano-4,5-dimethoxyphenyl)amino]-2-oxoethyl}piperidine-4-carboxamide](/img/structure/B6017638.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-4-fluoro-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6017643.png)
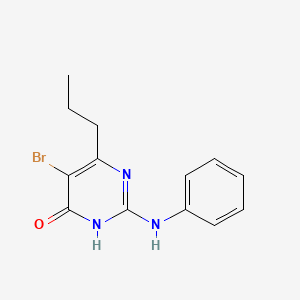
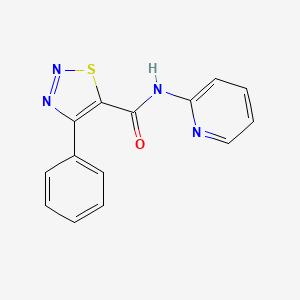
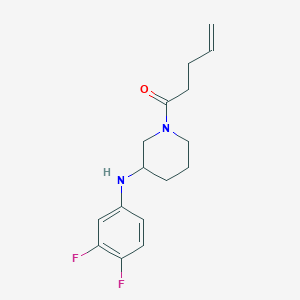
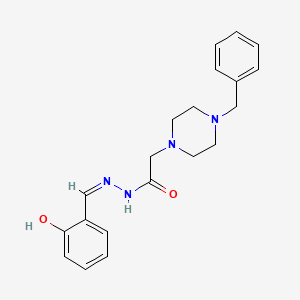
![1-(3,4-dichlorobenzyl)-4-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}piperazine hydrochloride](/img/structure/B6017687.png)
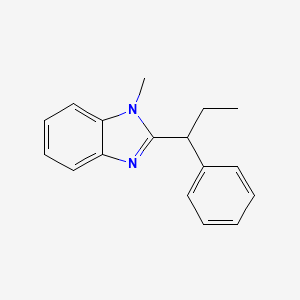
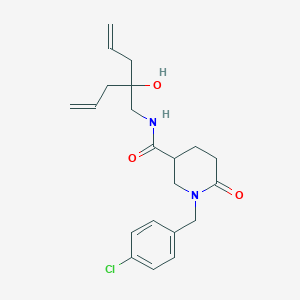
![1-(4-ethyl-1-piperazinyl)-3-(3-{[(3-phenylpropyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6017702.png)
![2-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6017709.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B6017717.png)